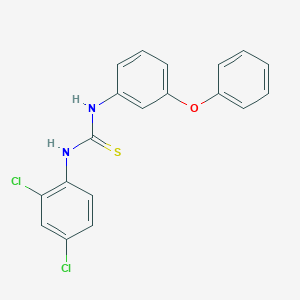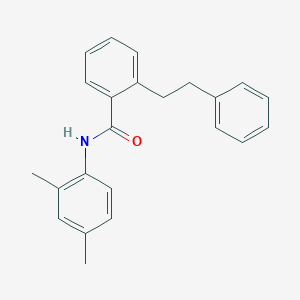![molecular formula C18H19BrN2O3 B6011047 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown promising results in various applications, including cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the inhibition of the proteasome. The proteasome is a cellular complex that is responsible for the degradation of proteins that are no longer needed by the cell. In cancer cells, the proteasome is overactive, leading to the accumulation of proteins that promote cancer cell growth and survival. 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide inhibits the activity of the proteasome, leading to the accumulation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Furthermore, 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and reliable synthesis method. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, making it difficult to assess its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. One future direction is to optimize the synthesis method of this compound for increased yield and purity. Additionally, further studies are needed to assess the efficacy of this compound in animal models and in clinical trials. Furthermore, there is a need for the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Finally, there is a need for the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to guide its clinical use in cancer treatment.
Synthesemethoden
The synthesis of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 3-(butyrylamino)aniline in the presence of triethylamine and 1,2-dibromoethane to yield 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in cancer treatment and drug development. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is essential for cell survival. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Eigenschaften
IUPAC Name |
3-bromo-N-[3-(butanoylamino)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)12-8-9-16(24-2)15(19)10-12/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHINMRTOHCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)

![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)